REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][C:12](=[O:24])[CH2:13][C:14]([O:16]CC2C=CC=CC=2)=[O:15])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:11][C:12](=[O:24])[CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
|
Type
|
CUSTOM
|
Details
|
The solution was shaken under hydrogen atmosphere at 30 psi on a Parr apparatus for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)NC(CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |